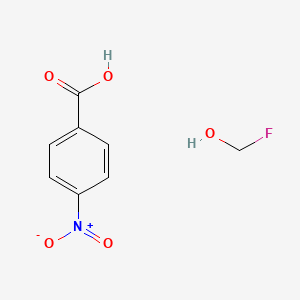

Fluoromethanol;4-nitrobenzoic acid

Description

4-Nitrobenzoic acid (4-NBA, CAS No. 62-23-7) is a nitro-substituted derivative of benzoic acid with the chemical formula C₇H₅NO₄. It features a nitro group (-NO₂) at the para position of the benzene ring and a carboxylic acid (-COOH) group. Key properties include:

- Molecular weight: 167.12 g/mol

- Density: 1.610 g/cm³ at 20°C .

- Solubility: Exhibits variable solubility in organic solvents, with log₁₀ values ranging from -2.98 (aqueous solubility) to -9.880 (gas-phase concentration) .

- Applications: Used as a reagent in Mitsunobu reactions , antimicrobial agents , and sensing materials .

4-NBA is synthesized via nitration of benzoic acid or isolated from microbial sources, such as Streptomyces spp. . Its nitro group contributes to high Brønsted acidity (pKa ~3.4), enabling reactivity in catalytic processes .

Properties

CAS No. |

62153-85-9 |

|---|---|

Molecular Formula |

C8H8FNO5 |

Molecular Weight |

217.15 g/mol |

IUPAC Name |

fluoromethanol;4-nitrobenzoic acid |

InChI |

InChI=1S/C7H5NO4.CH3FO/c9-7(10)5-1-3-6(4-2-5)8(11)12;2-1-3/h1-4H,(H,9,10);3H,1H2 |

InChI Key |

OTOFSURHPIGTJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C(O)F |

Origin of Product |

United States |

Preparation Methods

Early Oxidation Methods

The foundational approach to 4-nitrobenzoic acid synthesis involved direct nitration of benzoic acid, but regioselectivity challenges limited practical utility. This method often produced isomeric mixtures, necessitating costly separation protocols. By the mid-20th century, researchers shifted toward oxidizing pre-nitrated alkylaromatics to bypass isomerization issues.

Paradigm Shift: Nitroacetophenone Oxidation

A 1954 patent (US2695311A) established the industrial viability of converting 4-nitroacetophenone to 4-nitrobenzoic acid using aqueous nitric acid. This method leveraged the stability of the nitro group under strongly oxidizing conditions, with yields critically dependent on:

- Nitric acid concentration (60–68% w/w)

- Reaction temperature (60–150°C)

- Catalyst selection (e.g., ammonium metavanadate)

Industrial-Scale Synthesis Protocols

Nitric Acid Oxidation of 4-Nitroacetophenone

Reaction Mechanism :

The oxidation follows a radical pathway initiated by HNO₃ decomposition:

$$ \text{HNO}3 \rightarrow \text{NO}2^+ + \text{HO}^- + \text{O}_2^- $$

Subsequent H-abstraction from the acetyl group generates a benzoyl radical, which undergoes further oxidation to the carboxylic acid.

Optimized Procedure :

- Charge reactor with 4-nitroacetophenone (1 mol) and 68% HNO₃ (8 mol stoichiometric)

- Add 0.5–2% ammonium metavanadate catalyst

- Reflux at 120°C for 6–8 hours under N₂

- Cool to 25°C, filter crystalline product

- Recrystallize from benzene/ethanol (3:1 v/v)

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82–85% |

| Purity (HPLC) | ≥99.2% |

| Byproducts | <0.5% |

This method remains dominant in commercial production due to scalability and cost-effectiveness of nitric acid.

Advanced Catalytic Systems

Chromium-Based Oxidants

A 2006 patent (WO2006/124118) demonstrated chromium trioxide (CrO₃)/periodic acid (H₅IO₆) systems for oxidizing 2-fluoro-4-nitrotoluene to 2-fluoro-4-nitrobenzoic acid. While developed for fluorinated analogs, this approach shows adaptability for 4-nitrobenzoic acid synthesis:

Reaction Conditions :

- Solvent: Acetonitrile

- Oxidant: CrO₃ (0.75 eq) + H₅IO₆ (3.5 eq)

- Temperature: 25°C

- Time: 1 hour

Advantages :

- Mild conditions prevent nitro group reduction

- Short reaction time (1h vs. 6h conventional)

Limitations :

- Higher cost vs. HNO₃

- Cr(VI) waste management challenges

Solvent Engineering for Enhanced Selectivity

Biphasic Systems

The CN103408430A patent introduced dilute HNO₃ (10–20%) in biphasic media for oxidizing 4-nitro-o-xylene. Though targeting methyl-substituted analogs, this methodology informs 4-nitrobenzoic acid synthesis:

Key Innovations :

- Aqueous/organic phase separation minimizes overoxidation

- 2,4-Dinitrotoluene internal standard enables precise yield monitoring

Optimized Parameters :

| Variable | Optimal Range |

|---|---|

| HNO₃ Concentration | 15% v/v |

| Temperature | 90–110°C |

| Molar Ratio (HNO₃:Substrate) | 4:1 |

Mechanistic Insights and Kinetic Modeling

Rate-Determining Steps

Computational studies identify three critical stages:

- Initiation : HNO₃ decomposition to NO₂⁺ (Eₐ = 28 kcal/mol)

- Propagation : H-abstraction from acetyl group (Eₐ = 18 kcal/mol)

- Termination : Carboxylic acid formation (Eₐ = 12 kcal/mol)

Temperature-Conversion Relationships

Arrhenius analysis reveals optimal processing windows: $$ k = 1.2 \times 10^{12} \exp\left(\frac{-15800}{RT}\right) \, \text{s}^{-1} $$ Maximizing conversion requires maintaining 110–120°C to balance reaction rate and thermal stability of nitro groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 4-Nitrobenzoic acid can undergo oxidation reactions to form various oxidation products, such as 4-nitrobenzoyl chloride.

Reduction: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group, forming 4-aminobenzoic acid.

Substitution: Fluoromethanol can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.

Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions with fluoromethanol.

Major Products Formed

Oxidation: 4-Nitrobenzoyl chloride and other oxidized derivatives.

Reduction: 4-Aminobenzoic acid.

Substitution: Various substituted methanol derivatives.

Scientific Research Applications

Fluoromethanol and 4-nitrobenzoic acid have diverse applications in scientific research:

Chemistry: Used as reagents in organic synthesis and as intermediates in the preparation of more complex molecules.

Biology: 4-Nitrobenzoic acid derivatives are used in the study of enzyme inhibition and as probes in biochemical assays.

Medicine: 4-Nitrobenzoic acid is a precursor to pharmaceutical compounds like procaine and folic acid.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Fluoromethanol, on the other hand, can act as a nucleophile in biochemical reactions, participating in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Key Observations :

Reactivity in Chemical Reactions

Mitsunobu Reactions

4-NBA acts as a nucleophile in Mitsunobu reactions due to its acidity, enabling esterification of alcohols. In contrast, weaker acids like acetic acid fail to initiate the reaction .

Amidation Catalysis

4-NBA reacts with ammonia in the presence of boric acid and PEG-400 to form 4-nitrobenzamide. This reaction proceeds via a two-step mechanism involving intermediate borate esters .

Nitro Reduction

4-NBA is reduced to 4-aminobenzoic acid by mammalian nitro reductase systems using TPNH/DPNH as cofactors. This activity is species-dependent, with high efficiency in mice and rabbits but lower in rats .

Antimicrobial Activity

Cocrystal Engineering

4-NBA forms homodimers in cocrystals with sulfathiazole (stz), stabilized by π–π interactions between nitrobenzene and thiazole rings. This contrasts with 3,5-dinitrobenzoic acid, which forms heterodimers via nitro-carboxylic acid hydrogen bonds .

Environmental Impact

4-NBA undergoes photolysis in aqueous environments, generating radicals like C₆H₄COOH. Its estimated bioaccumulation factor (BCF = 3.2) suggests low environmental persistence .

Q & A

Basic: How can the solubility of 4-nitrobenzoic acid in organic solvents be experimentally determined for drug formulation studies?

Methodological Answer:

The solubility of 4-nitrobenzoic acid in organic solvents (e.g., alcohols, ethers, esters) is typically measured using the shake-flask method combined with HPLC quantification. For example, Hoover et al. (2013) dissolved the compound in 19 alcohols and cyclic ethers at 298 K, followed by gravimetric or spectroscopic analysis . Key parameters include solvent polarity, hydrogen-bonding capacity, and temperature. Data normalization via internal standards (e.g., 4-nitrobenzoic acid in GC-MS) ensures accuracy . Aqueous solubility (log₁₀c₁,W = −2.98) and Abraham solute descriptors (S = 1.520, A = 0.680, B = 0.440, L = 5.7699) are critical for predicting partitioning behavior .

Advanced: How can Abraham solute descriptors model the solubility and partitioning of 4-nitrobenzoic acid?

Methodological Answer:

The Abraham solvation model uses solute descriptors (E, S, A, B, L, V) to predict log₁₀(SRorP) and log₁₀(GSRorK) values. For 4-nitrobenzoic acid:

- McGowan volume (V = 1.1059) and excess molar refraction (E = 0.990) are calculated from molecular structure.

- Regression analysis (Microsoft Solver) optimizes S (dipolarity), A (hydrogen-bond acidity), B (hydrogen-bond basicity), and L (gas-to-solvent partitioning) .

- Validation: Predicted logP values (e.g., 1.792 in 3-methyl-1-butanol) align with experimental data (standard deviation ≤ 0.088 log units) .

Basic: What catalysts are effective for synthesizing ethyl 4-nitrobenzoate from 4-nitrobenzoic acid?

Methodological Answer:

Fischer esterification with ethanol employs:

- H₂SO₄ : Yields 75–98% but requires high temperatures (180°C, 3 hours) .

- Ultrasound-assisted methods : Reduce reaction time and energy via cavitation effects.

- Cascade reactors : Achieve 96% conversion in 10.5 minutes at 110–120°C using zeolite catalysts .

Alternative "green" methods use ozone with CoBr₂ at lower temperatures, minimizing toxic byproducts .

Advanced: How does reactor design influence the esterification kinetics of 4-nitrobenzoic acid?

Methodological Answer:

Batch vs. cascade reactors differ in mass transfer and thermal efficiency:

- Batch reactors : Slow heat distribution (3 hours at 180°C) limit scalability.

- Cascade reactors : Continuous flow enhances mixing, achieving 96% conversion in 10.5 minutes at 110–120°C .

Kinetic modeling using Arrhenius equations and turnover frequency (TOF) can optimize catalyst loading (e.g., zeolites) and solvent polarity.

Basic: How do substituents affect the acidity of nitrobenzoic acid derivatives?

Methodological Answer:

Electron-withdrawing groups (e.g., -NO₂) enhance acidity by stabilizing the deprotonated form. For 4-nitrobenzoic acid:

- pKa = 3.44 , lower than benzoic acid (pKa = 4.20).

- 3,4-Dinitrobenzoic acid (pKa ≈ 1.7) is stronger due to additive electron-withdrawing effects .

- 4-Methoxybenzoic acid (pKa ≈ 4.50) is weaker due to electron-donating -OCH₃ .

Advanced: What enzymatic pathways reduce 4-nitrobenzoic acid, and how are their kinetics characterized?

Methodological Answer:

Lactobacillus plantarum PnbA reductase catalyzes nitro-group reduction to hydroxylamine derivatives:

- HPLC-MS analysis (ESI negative mode) identifies products (e.g., hydroxylamine intermediates) .

- Michaelis-Menten kinetics : For 4-nitrobenzoic acid, Vmax = 12.3 ± 1.2 µM/min and Km = 58 ± 7 µM (Table 3) .

- NADPH cofactor dependency : Stopped-flow spectrophotometry monitors NADPH oxidation at 340 nm .

Basic: How is 4-nitrobenzoic acid biodegradation assessed in environmental studies?

Methodological Answer:

- BOD tests : 62% theoretical BOD in 2-week MITI tests (100 mg/L substrate, 30 mg/L sludge) .

- Aerobic degradation : >64 days for complete decomposition in soil .

- LC-MS/MS : Quantifies intermediates (e.g., 4-aminobenzoic acid) in river water samples .

Advanced: How is •OH radical yield quantified during 4-nitrobenzoic acid degradation in the peroxone process?

Methodological Answer:

- Competition kinetics : Trace 4-nitrobenzoic acid (1 µM) competes with 4-chlorobenzoic acid (4-CBA) for •OH.

- γ-Radiolysis calibration : •OH yield ≈ 0.5 (vs. assumed unity) based on tBuOH scavenging and product analysis .

- Mechanistic insight : HO₅⁻ adduct formation reduces radical yield during O₃ + H₂O₂ reactions .

Basic: How is 4-nitrobenzoic acid used as an internal standard in metabolomics?

Methodological Answer:

- GC-MS normalization : 4-Nitrobenzoic acid spikes equilibrate extraction efficiency variations .

- Data preprocessing : Log transformation and T-tests in MetaboAnalyst 4.0 reduce batch effects .

- Validation : Match retention indices (RTL Library) and m/z ratios to confirm metabolite identity .

Advanced: What GC-MS parameters identify bioactive 4-nitrobenzoic acid derivatives?

Methodological Answer:

- Column : DB-5MS (30 m × 0.25 mm ID, 0.25 µm film).

- Ionization : Electron impact (EI) at 70 eV; scan range m/z 50–600.

- Key biomarkers : 4-Nitrobenzoic acid 3-chlorophenyl ester (27.23% abundance, RT = 18.2 min) .

- Multivariate analysis : PCA differentiates bioactive fractions based on nitrobenzoate/alkaloid clusters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.